molecular formula C18H17FN4O B7400639 N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine

N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine

Cat. No.: B7400639
M. Wt: 324.4 g/mol
InChI Key: ODJLLEZQCSPZKC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-15-11-13(5-6-17(15)23-7-9-24-10-8-23)22-18-14-3-1-2-4-16(14)20-12-21-18/h1-6,11-12H,7-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLLEZQCSPZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC3=NC=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the reaction of anthranilic acid with formamide to form the quinazoline core.

    Introduction of the fluoro and morpholino groups: The quinazoline core is then subjected to nucleophilic substitution reactions to introduce the fluoro and morpholino groups at the desired positions.

    Final coupling reaction: The final step involves the coupling of the substituted quinazoline with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques, optimization of reaction conditions, and the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluoro or morpholino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors involved in disease pathways.

    Biology: It has been used in biological studies to understand its effects on cellular processes and signaling pathways.

    Pharmaceuticals: The compound is being explored for its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It may also have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

    Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine

Uniqueness

N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and properties. The presence of the fluoro and morpholino groups can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties, making it a valuable compound for further research and development.

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